![molecular formula C23H24O8 B1201837 beta-Peltatin A methyl ether CAS No. 23978-65-6](/img/structure/B1201837.png)
beta-Peltatin A methyl ether
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Overview
Description
Beta-Peltatin A methyl ether is a lactone and a lignan.
Scientific Research Applications
Cytotoxic Activity
Beta-Peltatin A methyl ether has been identified as a compound with notable cytotoxic activity. This activity was observed in extracts from root cultures of Linum flavum, which contained significant levels of beta-Peltatin A methyl ether, contributing to the extract's cytotoxic properties (Berlin et al., 1986). Additionally, various cyclolignans, including beta-Peltatin A methyl ether, isolated from Juniperus sabina leaves, demonstrated antineoplastic and antiviral activities, particularly against certain cancer cell lines and viruses (San Feliciano et al., 1993).
Chemical Synthesis and Isolation
Studies have focused on the synthesis and isolation of beta-Peltatin A methyl ether. For instance, it was synthesized from desoxypodophyllotoxin, which is obtainable in large quantities from the seeds of Hernandia ovigera L. (Yamaguchi et al., 1984). Moreover, the compound was isolated from the stem bark of Bursera permollis, where it was identified as one of four cytotoxic lignans (Wickramaratne et al., 1995).
Enzymatic Studies
Enzymatic studies have been conducted to understand the biosynthesis of beta-Peltatin A methyl ether. For example, S-Adenosyl-L-methionine:beta-peltatin 6-O-methyltransferase was isolated from cell suspension cultures of Linum nodiflorum, which transfers a methyl group to beta-peltatin, forming beta-peltatin-A methylether, a key step in the biosynthesis of certain lignans (Kranz & Petersen, 2003).
Biotechnological Applications
The biotechnological applications of beta-Peltatin A methyl ether have been explored, particularly in the context of lignan production. In a review discussing the production of aryltetralin lignans from Linum species, beta-Peltatin A methyl ether was mentioned as a derivative involved in the synthesis of podophyllotoxin, a compound with strong cytotoxic and antiviral activities (Malik et al., 2014).
Anti-inflammatory Properties
Research has also indicated the anti-inflammatory properties of beta-Peltatin A methyl ether. An investigation into the leaf extract of Bursera simaruba identified beta-Peltatin A methyl ether as a component contributing to the plant's anti-inflammatory effects (Noguera et al., 2004).
properties
CAS RN |
23978-65-6 |
---|---|
Product Name |
beta-Peltatin A methyl ether |
Molecular Formula |
C23H24O8 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(5aR,8aR,9R)-4-methoxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C23H24O8/c1-25-15-6-11(7-16(26-2)21(15)28-4)18-13-8-17-22(31-10-30-17)20(27-3)14(13)5-12-9-29-23(24)19(12)18/h6-8,12,18-19H,5,9-10H2,1-4H3/t12-,18+,19-/m0/s1 |
InChI Key |
BFKORKXLSJUYSS-RQUSPXKASA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=C(C5=C(C=C24)OCO5)OC)COC3=O |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)OC)COC3=O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)OC)COC3=O |
Other CAS RN |
38943-35-0 23978-65-6 |
synonyms |
eta-peltatin A methyl ether beta-peltatin-B-methyl ethe |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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